2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N'-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound characterized by the presence of multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction forms the core pyrazole structure, which is then further modified through nucleophilic reactions to introduce the acetyl and propanehydrazide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be oxidized to form nitroso derivatives.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole compound with nitro groups, used in energetic materials.
Uniqueness
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its combination of multiple pyrazole rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N8O6 |
---|---|
Molecular Weight |
394.34g/mol |
IUPAC Name |
N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N8O6/c1-8-6-11(21(25)26)18-19(8)5-4-12(23)15-16-13(24)7-20-10(3)14(22(27)28)9(2)17-20/h6H,4-5,7H2,1-3H3,(H,15,23)(H,16,24) |
InChI Key |
JQUFDKFWCGHUMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.